B1575246 gp100 (174-190)

gp100 (174-190)

Cat. No. B1575246
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanocyte protein PMEL; gp100; pmel 17

Scientific Research Applications

1. Immunotherapy in Metastatic Melanoma

  • gp100, combined with ipilimumab (a drug that blocks cytotoxic T-lymphocyte-associated antigen 4), has shown significant improvements in overall survival in patients with metastatic melanoma. This combination enhances the antitumor T-cell response, leading to better survival outcomes compared to gp100 alone (Hodi et al., 2010).

2. Antigen Recognition by T Cells

  • gp100 is a melanocyte lineage-specific antigen recognized by tumor-infiltrating lymphocytes. Research demonstrates that peripheral blood mononuclear cells can be sensitized in vitro with synthetic gp100 peptides, resulting in antigen-specific cytotoxic T lymphocyte (CTL) lines. These CTL lines are capable of targeting gp100-expressing melanoma cells, highlighting gp100's role in melanoma immunotherapy (Salgaller et al., 1995).

3. Role in Tumor-Infiltrating Lymphocytes

  • The presence of gp100 is recognized by melanoma-derived tumor-infiltrating lymphocytes, indicating that gp100 serves as a target for antimelanoma CTL. Studies suggest that CTL derived from a melanoma patient can specifically target gp100, making it a valuable target for immunotherapy against melanoma (Bakker et al., 1994).

4. Tumor Rejection and Vaccine Development

  • Research on gp100/pmel 17, an antigen expressed by melanoma cells, shows that it can act as a tumor rejection antigen. The development of altered peptide ligands with high affinity for MHC class I molecules has been demonstrated to induce self-reactive T cells, providing insights for vaccine development targeting tissue differentiation antigens expressed by tumors (Overwijk et al., 1998).

5. Enhanced Immune Response Using Dendritic Cells

  • Studies show that the immune response to gp100 can be enhanced using bone-marrow-derived dendritic cells transduced with adenovirus encoding gp100. This approach leads to potent T-cell-mediated protective immunity and suggests the importance of dendritic cells in therapeutic antigen-specific cancer vaccines (Wan et al., 1999).

6. Identification of CTL Epitopes

  • Identification of CTL epitopes in gp100 has been achieved using lymphocytes from normal volunteers and melanoma patients, indicating multiple peptides derived from gp100 can generate potent CTLs. This underscores the potential of gp100 peptides in antigen-specific immunotherapy for melanoma (Tsai et al., 1997).

properties

sequence

TGRAMLGTHTMEVTVYH

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanocyte protein PMEL (174-190); gp100 (174-190)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.